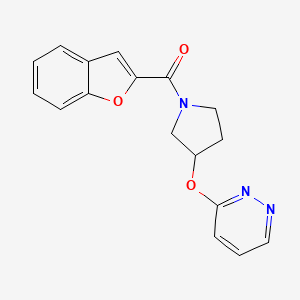![molecular formula C18H21NO4S B2514863 Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 425612-24-4](/img/structure/B2514863.png)
Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" is a chemical entity that appears to be related to the field of organic synthesis and chemical analysis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical processes and structures that can be used to infer potential properties and synthetic pathways for the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves the use of catalysis and protective groups. For instance, the synthesis of Dimethyl sulfomycinamate, a related compound, involves palladium-catalyzed coupling reactions and the formation of heterocyclic structures . Similarly, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involves the interaction of sulfonamides with chlorosulfonic acid . These methods could potentially be adapted for the synthesis of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" by considering the functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated in the structural characterization of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The molecular-electronic structure can also be investigated using quantum-chemical calculations, which provide insights into charge density and intramolecular interactions . These approaches could be applied to determine the molecular structure of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate."
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the permethylation of complex carbohydrates using methylsulfinyl carbanion in dimethyl sulfoxide demonstrates the reactivity of sulfonyl groups in nucleophilic substitution reactions . Additionally, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole involves the reaction of sulfonamides with chlorosilanes . These reactions could provide a basis for predicting the chemical reactivity of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from related structures. For instance, the solubility of complex carbohydrates in dimethyl sulfoxide suggests that similar sulfonyl-containing compounds might also exhibit solubility in polar aprotic solvents . The stability of ninhydrin-hydrindantin solutions in dimethyl sulfoxide indicates that this solvent could be used in analytical applications for compounds like "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" . The crystal packing and intermolecular interactions observed in the X-ray diffraction studies of related compounds provide additional information on the potential solid-state properties .
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Synthesis
Chemical Modification of Xylan
Research on xylan, a hemicellulose, shows chemical modification paths leading to ethers and esters with specific properties influenced by functional groups and substitution patterns. Such studies underscore the importance of chemical modification techniques, which could similarly apply to the synthesis and application potential of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" in creating derivatives with tailored properties for industrial or pharmaceutical applications (Petzold-Welcke et al., 2014).
Biological Activities of Derivatized D-Glucans
The derivatization of D-glucans, through processes such as sulfonylation, highlights how chemical modifications can enhance solubility and biological activity. This suggests potential for similar derivatization approaches in enhancing the biological activities of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate," especially in biomedical research applications (Kagimura et al., 2015).
Applications in Health and Environment
Indolylarylsulfones as HIV Inhibitors
The development and study of indolylarylsulfones as potent HIV inhibitors illustrate the therapeutic potential of chemically modified organic compounds. This serves as a precedent for exploring "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" in similar antiviral or therapeutic applications, given appropriate modification and testing (Famiglini & Silvestri, 2018).
Antibody-Based Methods for Analysis
The use of antibodies in environmental and food analysis indicates the importance of developing specific compounds for assay development. Research on "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" could explore its potential as a target or modifier in antibody development for detecting specific substances in complex matrices (Fránek & Hruška, 2018).
Eigenschaften
IUPAC Name |
methyl 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-5-8-16(9-6-13)24(21,22)19(12-18(20)23-4)17-10-7-14(2)11-15(17)3/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYYZLGMAFBFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

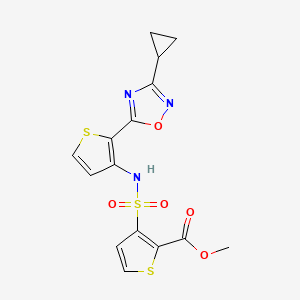
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)
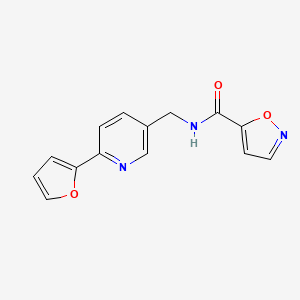
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2514788.png)
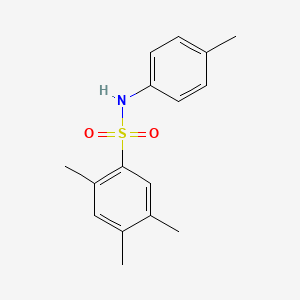
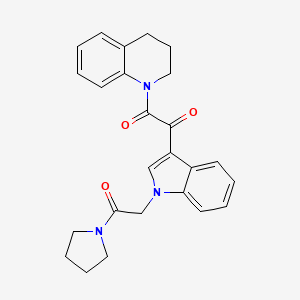
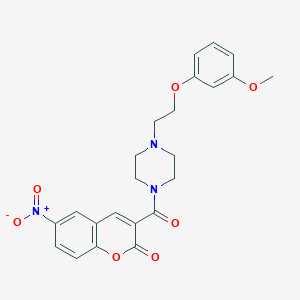
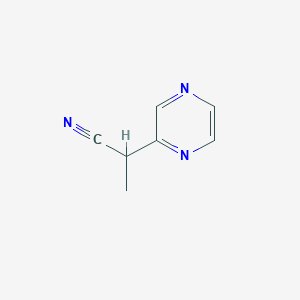

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)

